molecular formula C23H18O5 B12086010 methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B12086010
M. Wt: 374.4 g/mol
InChI Key: KSPKRAAONSQVLY-UHFFFAOYSA-N
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Description

4-formylbenzoic acid methyl ester , is a chemical compound with the molecular formula C₉H₈O₃ . It falls within the class of aromatic aldehydes and is commonly used in organic synthesis .

Preparation Methods

a. Synthetic Routes

The synthesis of methyl 4-formylbenzoate involves the reaction of 4-hydroxybenzaldehyde with methanol under acidic conditions. The formylation occurs at the para position of the phenyl ring. The overall reaction can be represented as follows:

4-Hydroxybenzaldehyde+MethanolAcidic conditionsMethyl 4-formylbenzoate\text{4-Hydroxybenzaldehyde} + \text{Methanol} \xrightarrow{\text{Acidic conditions}} \text{Methyl 4-formylbenzoate} 4-Hydroxybenzaldehyde+MethanolAcidic conditions​Methyl 4-formylbenzoate

b. Industrial Production

While industrial-scale production methods may vary, the laboratory synthesis described above serves as a fundamental route for obtaining this compound.

Chemical Reactions Analysis

Methyl 4-formylbenzoate participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using alkoxides or amines.

Major products formed:

  • Oxidation: 4-formylbenzoic acid.
  • Reduction: 4-hydroxybenzoic acid methyl ester.

Scientific Research Applications

Methyl 4-formylbenzoate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor in drug development.

    Materials Science: Used in the preparation of functional materials.

Mechanism of Action

The exact mechanism by which methyl 4-formylbenzoate exerts its effects depends on its specific application. It could involve interactions with molecular targets or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While methyl 4-formylbenzoate shares structural similarities with phenyl benzoate and 4-methoxyphenyl benzoate, its unique formyl group placement sets it apart. Similar compounds include other aromatic aldehydes and esters.

Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3

InChI Key

KSPKRAAONSQVLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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